Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate
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Overview
Description
Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
The synthesis of Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a suitable benzothiazole derivative with a cyanocarbonimidodithioate moiety under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as glacial acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is often mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Properties
Molecular Formula |
C11H9N3S4 |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
[methylsulfanyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C11H9N3S4/c1-16-10(13-6-12)17-7-14-8-4-2-3-5-9(8)18-11(14)15/h2-5H,7H2,1H3 |
InChI Key |
UCMCDSPLGLASQE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCN1C2=CC=CC=C2SC1=S |
Origin of Product |
United States |
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